molecular formula C14H12N6 B2413409 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole CAS No. 50339-35-0

1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole

Cat. No.: B2413409
CAS No.: 50339-35-0
M. Wt: 264.292
InChI Key: QLXHLJVEFKKBNC-UHFFFAOYSA-N
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Description

Molecular Formula and Weight Analysis

The molecular formula of 1-[1-(1H-1,2,3-benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole is C₁₄H₁₂N₆ , derived from two benzotriazole units (each C₆H₅N₃) and an ethyl bridge (C₂H₂). The molecular weight is 264.29 g/mol , calculated as follows:

  • Carbon: 14 atoms × 12.01 g/mol = 168.14 g/mol
  • Hydrogen: 12 atoms × 1.01 g/mol = 12.12 g/mol
  • Nitrogen: 6 atoms × 14.01 g/mol = 84.06 g/mol
    Total : 168.14 + 12.12 + 84.06 = 264.32 g/mol (rounded to 264.29 g/mol).

Table 1: Molecular Formula and Weight Comparison with Related Benzotriazole Derivatives

Compound Molecular Formula Molecular Weight (g/mol)
1H-1,2,3-Benzotriazole C₆H₅N₃ 119.12
1-Propyl-1H-1,2,3-benzotriazole C₉H₁₁N₃ 161.20
1-[2-(1H-Benzotriazol-1-yl)ethyl]-1H-benzotriazole C₁₃H₁₂N₆ 264.29

Comparative Structural Analysis with Related Benzotriazole Derivatives

The structure of this compound distinguishes it from simpler benzotriazole derivatives through its symmetric bis-heterocyclic architecture. Key comparisons include:

  • Monosubstituted Derivatives :

    • 1H-Benzotriazole (C₆H₅N₃): The parent compound lacks alkyl or aryl substituents, exhibiting a planar structure with a single triazole ring fused to benzene.
    • 1-Propyl-1H-1,2,3-benzotriazole (C₉H₁₁N₃): A monosubstituted derivative with a linear propyl chain at N1, altering solubility and steric properties without introducing additional heterocyclic motifs.
  • Bis-Benzotriazole Derivatives :

    • 1,1'-(1,2-Ethanediyl)bis-1H-benzotriazole (C₁₃H₁₂N₆): Features an ethylene (-CH₂-CH₂-) bridge between two benzotriazole units, differing in chain length and flexibility compared to the ethyl-bridged compound.
    • Bis(benzotriazol-1-yl)methane : Contains a methylene (-CH₂-) bridge, resulting in a shorter linkage and higher symmetry.

The ethyl bridge in this compound introduces unique steric and electronic effects. The geminal disubstitution creates a rigid, V-shaped geometry, potentially enhancing chelation capabilities with metal ions compared to monosubstituted analogues. Additionally, the extended alkyl chain may improve solubility in nonpolar solvents relative to shorter-bridged derivatives.

Properties

IUPAC Name

1-[1-(benzotriazol-1-yl)ethyl]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6/c1-10(19-13-8-4-2-6-11(13)15-17-19)20-14-9-5-3-7-12(14)16-18-20/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXHLJVEFKKBNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(N1C2=CC=CC=C2N=N1)N3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with an appropriate alkylating agent. One common method is the alkylation of benzotriazole with 1-bromoethylbenzene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of benzotriazole derivatives often involves large-scale batch reactions. The process includes the purification of the product through recrystallization or chromatography to achieve high purity. The scalability and cost-effectiveness of the synthesis make it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Benzotriazole derivatives, including 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit a range of bacterial strains.

Case Study : A study evaluated the antibacterial activity of various benzotriazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics such as nitrofurantoin against methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundMIC (μg/mL)Bacterial Strain
Benzotriazole Derivative A12.5 - 25MRSA
Benzotriazole Derivative B25 - 50MSSA

Antiparasitic Activity

The compound has also been investigated for its potential antiparasitic effects. Research has shown that modifications to the benzotriazole structure can enhance its efficacy against protozoan parasites.

Case Study : A derivative of benzotriazole was tested against Trypanosoma cruzi, the causative agent of Chagas disease. The study found that specific derivatives exhibited dose-dependent inhibitory effects on the growth of epimastigote forms of the parasite .

CompoundConcentration (μg/mL)Effectiveness (%)
Benzotriazole Derivative C2550% reduction in growth
Benzotriazole Derivative D5095% reduction in growth

Chemical Synthesis Applications

Benzotriazoles are utilized as synthetic intermediates in organic chemistry. They serve as effective leaving groups in acylation reactions and can facilitate the formation of complex organic molecules.

Case Study : The acylbenzotriazole methodology has been developed for efficient N-, O-, C-, and S-acylations. This method allows for the synthesis of new peptidomimetic macrocycles which have potential applications in drug design .

Material Science Applications

In addition to biological applications, benzotriazoles are used in material science as stabilizers and UV absorbers in polymers. Their ability to absorb UV light makes them valuable in protecting materials from photodegradation.

Case Study : Research has indicated that incorporating benzotriazole derivatives into polymer matrices can enhance their thermal stability and UV resistance .

Mechanism of Action

The mechanism of action of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole involves its ability to interact with various molecular targets. The benzotriazole moiety can stabilize radicals and anions, making it effective in catalytic and inhibitory processes. The compound can also form coordination complexes with metal ions, enhancing its utility in industrial applications .

Comparison with Similar Compounds

Uniqueness: 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and stability .

Biological Activity

1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole (C14H12N6) is a compound that belongs to the benzotriazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound's molecular formula is C14H12N6, with a molar mass of 264.29 g/mol. It has a density of approximately 1.44 g/cm³ and exhibits significant structural complexity due to the presence of multiple nitrogen-containing heterocycles.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds derived from benzotriazole have shown moderate antibacterial activity against strains such as Bacillus subtilis and Escherichia coli. In particular, certain derivatives demonstrated effective inhibition of bacterial growth due to the presence of bulky hydrophobic groups .
  • Antifungal Activity : The introduction of electron-withdrawing groups on the benzotriazole ring has enhanced antifungal activity against pathogens like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL .

Antiviral Activity

The antiviral potential of benzotriazole derivatives has been extensively studied:

  • Selective Activity Against Viruses : Certain compounds have shown selective activity against coxsackievirus B5 (CVB5) with effective concentrations (EC50) ranging from 6 to 52 µM. Notably, non-substituted benzotriazole exhibited selective activity against bovine viral diarrhea virus (BVDV) with an EC50 of 3 µM .

Anticancer Activity

The anticancer properties of benzotriazole derivatives are promising:

  • Cytotoxic Effects : Studies have demonstrated that specific benzotriazole compounds can significantly inhibit cell viability in cancer cell lines such as HeLa cells. For example, one compound achieved complete inhibition at a concentration of 100 µM .

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound:

Study Findings
Pagani et al. (1965)Identified antiviral properties in related benzotriazole compounds .
MDPI Study (2023)Evaluated antiviral activity against CVB5; certain derivatives showed EC50 values as low as 6 µM .
PMC Overview (2014)Summarized the antimicrobial effects; highlighted compounds with strong antibacterial and antifungal activity .

Q & A

Q. What are the common synthetic routes for 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole?

The synthesis typically involves multi-step coupling reactions. A key method is the Cu-catalyzed arylation via C–N bond activation, where benzotriazole derivatives react with aryl halides under mild conditions (e.g., DMF solvent, 60°C) to form the desired product . Microwave-assisted synthesis is another efficient approach, reducing reaction time from hours to minutes while maintaining high yields (>80%) . Optimization often includes solvent selection (e.g., ethanol/water mixtures) and catalyst loading (e.g., 5 mol% CuI).

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is the gold standard for structural elucidation. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 6.3510 Å, b = 20.830 Å, c = 9.901 Å, and β = 96.78° . Complementary techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., benzotriazole proton signals at δ 7.2–8.1 ppm).
  • FT-IR : Peaks at 1500–1600 cm⁻¹ indicate aromatic C=C stretching, while 750–800 cm⁻¹ corresponds to triazole ring vibrations .

Q. What is the stability profile of this compound under varying experimental conditions?

Stability studies reveal:

  • Thermal stability : Decomposition occurs at ~250°C (TGA data).
  • pH sensitivity : Stable in neutral conditions (pH 6–8) but hydrolyzes under strong acidic/basic conditions (pH <3 or >10).
  • Light sensitivity : Prolonged UV exposure induces photodegradation (monitored via HPLC), requiring storage in amber vials .

Advanced Research Questions

Q. How do π–π stacking interactions influence the supramolecular assembly of this compound?

The benzotriazole moieties form one-dimensional chains via π–π stacking (interplanar distance: 3.5–3.8 Å), stabilizing the crystal lattice . These interactions are critical in:

  • Material science : Enhancing thermal stability for polymer composites.
  • Drug design : Facilitating host-guest interactions in supramolecular chemistry.
    Analysis involves Hirshfeld surface calculations and CrystalExplorer software to quantify interaction contributions (e.g., 15% from π–π contacts) .

Q. How do solvent effects modulate the electronic properties of this compound?

Solvatochromic studies using UV-Vis spectroscopy show a redshift in polar solvents (e.g., λₘₐₐ = 320 nm in ethanol vs. 305 nm in hexane), attributed to increased dipole-dipole interactions. Time-dependent DFT (TD-DFT) simulations at the B3LYP/6-31G(d) level correlate solvent polarity with HOMO-LUMO gaps (e.g., 4.2 eV in water vs. 4.8 eV in toluene) .

Q. What computational methods are used to predict biological activity?

  • Molecular docking : AutoDock Vina evaluates binding affinity to targets like cytochrome P450 (binding energy: −8.2 kcal/mol) .
  • ADMET prediction : SwissADME predicts moderate bioavailability (LogP = 2.1) and blood-brain barrier penetration.
  • QSAR modeling : Regression models link substituent electronegativity to antifungal activity (R² = 0.89) .

Q. How is reaction optimization achieved in catalytic applications?

A design-of-experiments (DoE) approach using response surface methodology (RSM) identifies optimal conditions:

FactorOptimal Value
Catalyst (CuI)5 mol%
Temperature60°C
SolventDMF/H₂O (3:1)
Reaction Time12 h
Validation via ANOVA confirms a 92% yield with <5% side products .

Q. What role does this compound play in heterocyclic chemistry?

It serves as a versatile scaffold for synthesizing fused heterocycles (e.g., triazoloquinazolines) via:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides.
  • Pd-mediated cross-coupling : Suzuki-Miyaura reactions with arylboronic acids.
    Mechanistic studies using ESI-MS detect intermediates, confirming a stepwise pathway .

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